![molecular formula C21H21NO5 B6294735 Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate CAS No. 2238811-87-3](/img/structure/B6294735.png)
Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate
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Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, a series of 2-(substituted phenyl/benzyl-amino)-6-(4-chlorophenyl)-5-(methoxycarbonyl)-4-methyl-3,6-dihydropyrimidin-1-ium chlorides were synthesized and evaluated for their antitubercular activity . Another report discusses the preparation of α-bromo nitroalkanes through an organocatalyzed aza-Henry reaction .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Reactions at the Benzylic Position
The compound can undergo reactions at the benzylic position. These reactions include free radical bromination and nucleophilic substitution .
Tandem-type Pd (II)-catalyzed Oxidative Heck Reaction
This compound can be used as a reagent for tandem-type Pd (II)-catalyzed oxidative Heck reaction .
Intramolecular C-H Amidation Sequence
It can also be used in intramolecular C-H amidation sequence .
Copper-mediated Ligandless Aerobic Fluoroalkylation
This compound can be used in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .
One-pot ipso-nitration of Arylboronic Acids
It can be used in one-pot ipso-nitration of arylboronic acids .
Copper-catalyzed Nitration
This compound can be used in copper-catalyzed nitration .
N-heterocyclic Carbenes (NHCs) and Metal NHCs
This compound can be used in the study of N -heterocyclic carbenes (NHCs) and metal NHCs for catalysts and medicinal applications .
Future Directions
While specific future directions for “Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate” were not found, research into similar compounds suggests potential areas of interest. For example, the synthesis of new amino-functionalized porphyrins for the construction of bifunctional photocatalysts has been discussed . Additionally, the isolation and crystal structure of a related compound from Delphinium Grandiflorum suggests potential future directions in the extraction and analysis of similar compounds .
properties
IUPAC Name |
benzyl 2-(4-methoxycarbonylphenyl)-4-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-26-20(24)17-9-7-16(8-10-17)19-13-18(23)11-12-22(19)21(25)27-14-15-5-3-2-4-6-15/h2-10,19H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQKFGKVAVFESV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CC(=O)CCN2C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate |
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